molecular formula C13H16Cl2N2O B12467109 2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanimine

2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanimine

Cat. No.: B12467109
M. Wt: 287.18 g/mol
InChI Key: RWAWWXJWFLBNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanimine is a synthetic organic compound that belongs to the class of phenoxyamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanimine typically involves the reaction of 2,4-dichlorophenol with an appropriate piperidine derivative under controlled conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the piperidine moiety. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dichlorophenoxy or piperidine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    2-(2,4-Dichlorophenoxy)ethanol: Another related compound with a hydroxyl group instead of the piperidine moiety.

Uniqueness

2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanimine is unique due to the presence of both the dichlorophenoxy and piperidine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-1-piperidin-1-ylethanimine

InChI

InChI=1S/C13H16Cl2N2O/c14-10-4-5-12(11(15)8-10)18-9-13(16)17-6-2-1-3-7-17/h4-5,8,16H,1-3,6-7,9H2

InChI Key

RWAWWXJWFLBNTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=N)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.